(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal
Description
(Z)-3-(2,2,2-Trifluoroethoxy)prop-2-enal is a fluorinated α,β-unsaturated aldehyde characterized by a Z-configuration around the double bond and a trifluoroethoxy substituent at the β-position. Fluorine atoms are known to enhance metabolic stability, lipophilicity, and binding affinity in pharmaceuticals due to their electronegativity and small atomic radius .
Properties
Molecular Formula |
C5H5F3O2 |
|---|---|
Molecular Weight |
154.09 g/mol |
IUPAC Name |
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)4-10-3-1-2-9/h1-3H,4H2/b3-1- |
InChI Key |
JZAFOTVWBJVWNH-IWQZZHSRSA-N |
Isomeric SMILES |
C(C(F)(F)F)O/C=C\C=O |
Canonical SMILES |
C(C(F)(F)F)OC=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal typically involves the reaction of 2,2,2-trifluoroethanol with propenal under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in maintaining the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of trifluoroethoxy groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal has potential applications in drug development. Its unique chemical properties can be exploited to design new therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal involves its interaction with specific molecular targets. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biochemical pathways and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal with analogous α,β-unsaturated aldehydes/esters:
Electronic and Steric Effects
- Trifluoroethoxy vs. Ethoxy/Furyl Groups: The trifluoroethoxy group in the target compound is more electron-withdrawing than ethoxy or furyl substituents, polarizing the α,β-unsaturated system and increasing reactivity toward nucleophilic additions (e.g., Michael acceptors) . This contrasts with the electron-donating dimethylamino group in , which reduces electrophilicity.
Physicochemical Properties
- Lipophilicity: The trifluoroethoxy group likely elevates the log P value relative to non-fluorinated analogs. For example, the phosphoryl-containing compound in has an XLogP3 of 2.7, suggesting that the trifluoroethoxy analog may exhibit even higher lipophilicity due to fluorine’s hydrophobic character.
- This contrasts with the crystalline stability observed in , where hydrogen bonding from the difluorophenylamino group aids packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
